molecular formula C19H24N2O2 B1437007 N-(4-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide CAS No. 1020057-73-1

N-(4-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide

Cat. No. B1437007
M. Wt: 312.4 g/mol
InChI Key: PHEYIMCVITXETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide, also known as 4-AM-2-IPB, is a novel compound that has been increasingly studied in recent years due to its potential applications in a variety of scientific fields. It is an amide derivative of 2-methylphenyl and isopentyloxybenzene, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Histone Deacetylase Inhibition

Benzamide derivatives have been explored for their role as histone deacetylase (HDAC) inhibitors, with potential implications in cancer therapy. A study described the synthesis and biological evaluation of a series of compounds, highlighting their selective inhibition of HDACs and their promising anticancer activities in vitro and in vivo (Zhou et al., 2008).

Anticonvulsant Activity

Research has also focused on the anticonvulsant properties of benzamide derivatives. Compounds such as 4-amino-N-(2,6-dimethylphenyl)benzamide, known for their potent anticonvulsant effects, have been synthesized and evaluated, showing superiority to phenytoin in specific seizure models (Lambert et al., 1995).

Chemoselective Synthesis

The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates has been reported, demonstrating the synthetic versatility of benzamide compounds in producing biologically interesting molecules (Singh et al., 2017).

Antioxidant Activity

Amino-substituted benzamide derivatives have been investigated for their antioxidant activity, with studies focusing on their electrochemical oxidation mechanisms to understand their free radical scavenging capabilities (Jovanović et al., 2020).

Gastrokinetic Agents

Novel benzamides have been synthesized and evaluated for their gastrokinetic activity, showing potential in enhancing gastric emptying and offering insights into structure-activity relationships within this class of compounds (Kato et al., 1992).

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(3-methylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-13(2)10-11-23-18-7-5-4-6-16(18)19(22)21-17-9-8-15(20)12-14(17)3/h4-9,12-13H,10-11,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEYIMCVITXETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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